2-Amino-1,3-dibromoanthraquinone
Description
2-Amino-1,3-dibromoanthraquinone (C₁₄H₇Br₂NO₂) is a halogenated anthraquinone derivative characterized by amino (-NH₂) and bromo (-Br) substituents at the 1,3-positions of the anthracene core. For instance, highlights its role as a precursor in pigment manufacturing, particularly for anthraquinone-based dyes, via bromination and condensation reactions .
Properties
CAS No. |
6288-68-2 |
|---|---|
Molecular Formula |
C14H7Br2NO2 |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
2-amino-1,3-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Br2NO2/c15-9-5-8-10(11(16)12(9)17)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2 |
InChI Key |
ZDNLBGNACWKHAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Br |
Other CAS No. |
6288-68-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Anthraquinone Derivatives
Structural and Chemical Properties
A comparative overview of key anthraquinone derivatives is provided in Table 1.
Key Observations :
- Halogen Effects: Brominated derivatives (e.g., this compound) exhibit higher molecular weights and lipophilicity compared to chlorinated analogues (e.g., 2-Amino-1,3-dichloroanthraquinone), enhancing their suitability for dye applications due to improved lightfastness .
- Positional Isomerism: The 1,3-dibromo substitution in this compound vs. 1,2,4-substitution in its isomer alters reactivity. For example, 1-Amino-2,4-dibromoanthraquinone is synthesized via bromine in DMF with >90% yield , whereas 1,3-dibromo derivatives require copper catalysts .
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